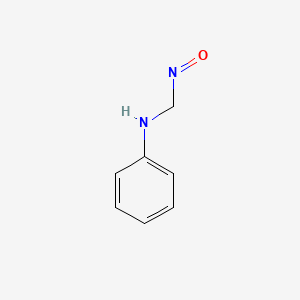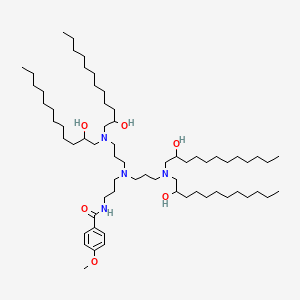
4-Mercaptobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Mercaptobenzene-1,2-diol can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1,2-dihydroxybenzene (catechol), the thiol group can be introduced via a substitution reaction using thiolating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Mercaptobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones, such as 1,2-benzoquinone.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted benzene derivatives, and various thiol-containing compounds .
Wissenschaftliche Forschungsanwendungen
4-Mercaptobenzene-1,2-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Mercaptobenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and thiol groups play crucial roles in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and exert various effects, such as antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Propylbenzene-1,2-diol: Similar in structure but with a propyl group instead of a thiol group.
1,2-Benzenediol: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Methyl-1,2-benzenediol: Contains a methyl group, altering its chemical properties and reactivity.
Uniqueness
4-Mercaptobenzene-1,2-diol is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H6O2S |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
4-sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C6H6O2S/c7-5-2-1-4(9)3-6(5)8/h1-3,7-9H |
InChI-Schlüssel |
HTNBBGMFIFDMFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)


![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)


![1-Piperazinecarboxylic acid, 4-[(1R)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1,2-dihydro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-2-oxopyrido[2,3-d]pyrimidin-4-yl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-(ACI)](/img/structure/B11927844.png)


